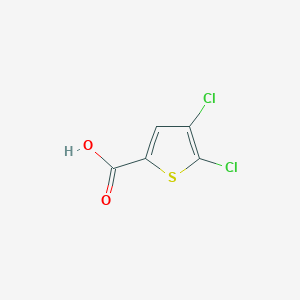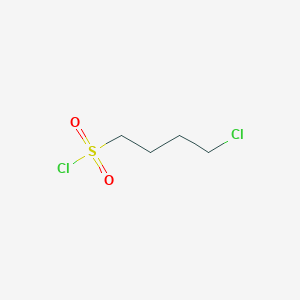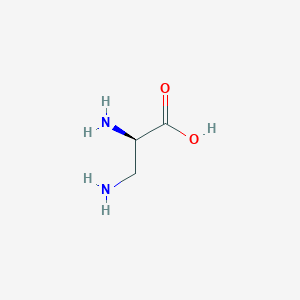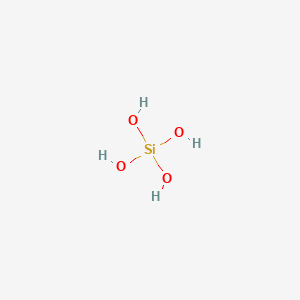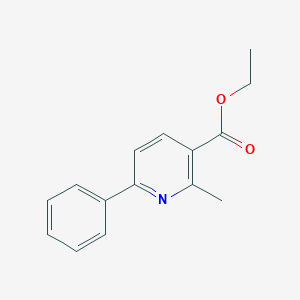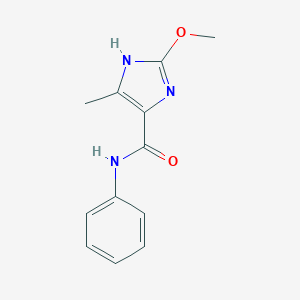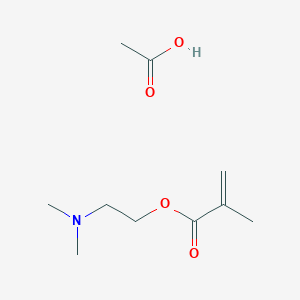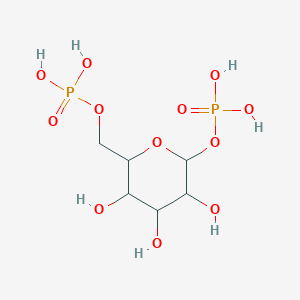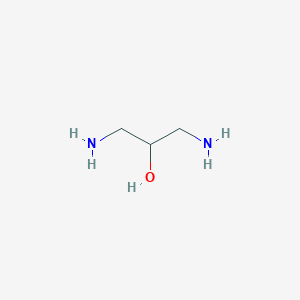
1,3-Diamino-2-propanol
Übersicht
Beschreibung
1,3-Diamino-2-propanol is a versatile bidentate diamine ligand used in the synthesis of a variety of organometallic compounds . It serves as a precursor to synthesize the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) . It can also be used as a branching unit in the synthesis of peptide dendrimers .
Synthesis Analysis
1,3-Diamino-2-propanol is synthesized by reacting Epichlorohydrin with ammonia in an alkaline environment by adding sodium hydroxide . The product then undergoes a series of purification steps .Molecular Structure Analysis
The molecular formula of 1,3-Diamino-2-propanol is C3H10N2O . The linear formula is NH2CH2CH(OH)CH2NH2 .Chemical Reactions Analysis
1,3-Diamino-2-propanol is used in the synthesis of a variety of organometallic compounds . It is a precursor to synthesize the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) .Physical And Chemical Properties Analysis
1,3-Diamino-2-propanol has a density of 1.1±0.1 g/cm3 . The boiling point is 236.6±20.0 °C at 760 mmHg . The flash point is 96.9±21.8 °C . The molar refractivity is 24.5±0.3 cm3 . It has 3 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
1,3-Diamino-2-propanol: A Comprehensive Analysis of Scientific Research Applications
Formaldehyde Absorbent: 1,3-Diamino-2-propanol is utilized as an absorbent for formaldehyde, a common chemical used in various industrial processes. Its ability to capture and neutralize formaldehyde makes it valuable in environments where formaldehyde vapors need to be controlled .
2. Carbon Dioxide and Acid Gas Absorption This compound is also effective in the absorption of carbon dioxide and other acid gases. Its application is crucial in industries and research facilities where the management of these gases is necessary for environmental control and worker safety .
Pharmaceutical Intermediate: In the pharmaceutical industry, 1,3-Diamino-2-propanol serves as an intermediate in the synthesis of various drugs. Its role is pivotal in creating complex molecules required for medication development .
Organic Synthesis: The compound finds extensive use in organic synthesis, where it acts as a building block for creating a wide range of organic compounds with diverse applications .
Fluorogenic dsDNA Binder Synthesis: It is a precursor in synthesizing N1, N3-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA), a fluorogenic binder for double-stranded DNA (dsDNA). This application is significant in genetic research and diagnostics .
Peptide Dendrimer Synthesis: As a branching unit, 1,3-Diamino-2-propanol is used in the synthesis of peptide dendrimers. These are highly branched, tree-like structures that have potential applications in drug delivery systems and nanotechnology .
Organometallic Compound Synthesis: This versatile bidentate diamine ligand is employed in synthesizing various organometallic compounds, which are crucial in catalysis and materials science research .
Polymeric Material Synthesis: The compound has been used in synthesizing polymeric materials such as poly(2-hydroxypropylene imine) and its derivatives. These polymers have potential applications in biomedicine and materials engineering .
Each of these applications demonstrates the versatility and importance of 1,3-Diamino-2-propanol in scientific research across multiple fields.
Safety and Hazards
1,3-Diamino-2-propanol is a hazardous chemical . It is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) .
Relevant Papers Several papers have been published on 1,3-Diamino-2-propanol. For instance, a paper titled “Novel tertiary diamines of the 1,3-diamino-2-propanol family, process for the synthesis thereof and use thereof for removing acidic compounds from a gaseous effluent” discusses the synthesis of novel tertiary diamines of the 1,3-diamino-2-propanol family . Another paper titled “Narrowing the pore size distribution of a piperazine-based ultrathin polyamide film with the addition of 1,3-diamino-2-propanol (DAP)” discusses the use of 1,3-diamino-2-propanol in narrowing the pore size distribution of a piperazine-based ultrathin polyamide film .
Wirkmechanismus
Target of Action
1,3-Diamino-2-propanol is a versatile bidentate diamine ligand . It is used in the synthesis of a variety of organometallic compounds . It is also a precursor to synthesize the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) .
Mode of Action
The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it is used in the synthesis of the fluorogenic dsDNA binder, N1, N3 -bis (4-amidinophenyl)propane-1,3-diamine (BAPPA) .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body. More research would be needed to fully understand its pharmacokinetic properties.
Result of Action
Its role as a precursor in the synthesis of the fluorogenic dsdna binder, n1, n3 -bis (4-amidinophenyl)propane-1,3-diamine (bappa) , suggests that it may have significant effects at the molecular level.
Action Environment
1,3-Diamino-2-propanol is stable at room temperature but decomposes at high temperatures . It should be stored in a cool, dry, well-ventilated place, away from fire and oxidizing agents . During handling, appropriate protective measures should be taken, such as wearing protective eyewear, gloves, and clothing .
Eigenschaften
IUPAC Name |
1,3-diaminopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBWIEGTWASWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060663 | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diamino-2-propanol | |
CAS RN |
616-29-5 | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diamino-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6070 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,3-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diaminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIAMINO-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L59259H635 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 1,3-Diamino-2-propanol is C3H10N2O, and its molecular weight is 90.12 g/mol.
ANone: 1,3-Diamino-2-propanol has been characterized using various spectroscopic techniques, including:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , , , , ] NMR provides information about the hydrogen and carbon environments within the molecule, confirming its structure.
- IR (Infrared) Spectroscopy: [, , , ] IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrations. The presence of characteristic peaks for amine (N–H), hydroxyl (O–H), and alkyl (C–H) groups can be observed.
- Mass Spectrometry (MS): [, , ] MS determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound.
A: Yes, 1,3-Diamino-2-propanol is soluble in water. [] This solubility allows for its use in a variety of aqueous-based applications, including its investigation as a potential ligand in metal complexes. [, , , ]
A: The presence of both amine (NH2) and hydroxyl (OH) groups in 1,3-Diamino-2-propanol contributes to its ability to form hydrogen bonds. These hydrogen bonding capabilities make it compatible with a range of materials, including polymers and solvents, and also influence its interactions with metal ions in complex formation. [, , , ]
A: While 1,3-Diamino-2-propanol itself might not be a catalyst in the traditional sense, derivatives of it have been incorporated into materials that demonstrate catalytic properties. For example, a covalent aromatic polymer functionalized with 1,3-Diamino-2-propanol (CAP-DAP) showed high catalytic activity for carbon dioxide-epoxide cycloaddition reactions. []
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the properties of metal complexes containing 1,3-Diamino-2-propanol derivatives. [, ] These calculations provide insights into the electronic structure, bonding, and magnetic properties of these complexes.
A: Yes, 1,3-Diamino-2-propanol has been used as a chain extender in polyurethane synthesis. [, ] Its incorporation influences the properties of the resulting polyurethane, impacting factors like thermal stability and glass transition temperature.
A: Research has explored the use of 1,3-Diamino-2-propanol as a linker in the synthesis of branched, multifunctional high-molecular weight poly(ethylene glycol)s (MultiPEGs). [] These MultiPEGs have potential applications as drug carriers and soluble synthetic supports.
A: Yes, 1,3-Diamino-2-propanol and its derivatives readily form complexes with various metal ions, including copper(II), lanthanides, vanadium(III), and iron(III). [, , , , , , , , , , , ] The presence of both nitrogen and oxygen donor atoms in the molecule allows for diverse coordination modes and the formation of complexes with varying nuclearity and structures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




